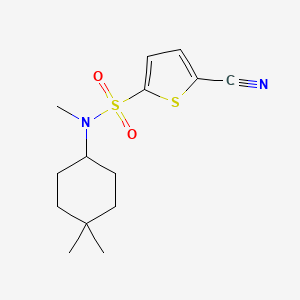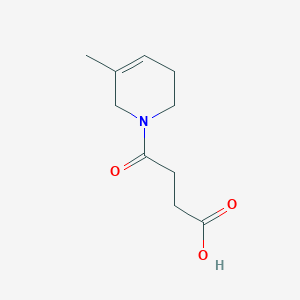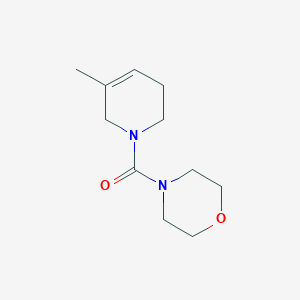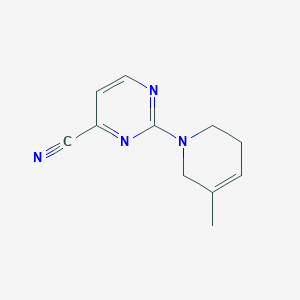
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid, also known as MPAC, is a synthetic amino acid derivative that has been studied for its potential therapeutic applications in various fields of scientific research. MPAC has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further investigation.
Wirkmechanismus
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid has been shown to interact with various biological targets, including enzymes and receptors, through the formation of hydrogen bonds and other non-covalent interactions. The exact mechanism of action of (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid is still being investigated, but it is thought to involve the modulation of protein-protein interactions and the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further investigation. Studies have demonstrated that (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid can inhibit the growth of cancer cells, enhance the activity of chemotherapeutic agents, and regulate cellular signaling pathways. (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid has several advantages for use in laboratory experiments, including its synthetic accessibility, stability, and versatility. However, there are also some limitations to its use, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for the study of (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid, including the development of new drug delivery systems, the synthesis of novel peptides with potential therapeutic activity, and the investigation of its role in regulating cellular signaling pathways. Additionally, further studies are needed to better understand the mechanism of action of (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid and its potential applications in the treatment of various diseases.
Synthesemethoden
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of (1R,3S)-3-amino-cyclopentane-1-carboxylic acid with 3-methoxypropanoic anhydride in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, drug delivery, and peptide synthesis. One study found that (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid could be used as a building block for the synthesis of novel peptides with potential anticancer activity. Another study demonstrated that (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid could be used as a drug delivery system for the targeted delivery of chemotherapeutic agents to cancer cells.
Eigenschaften
IUPAC Name |
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-15-5-4-9(12)11-8-3-2-7(6-8)10(13)14/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTPASVOVVSHHZ-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC1CCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC(=O)N[C@H]1CC[C@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)

![(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6633442.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)




![(1R,3S)-3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)cyclopentane-1-carboxylic acid](/img/structure/B6633495.png)